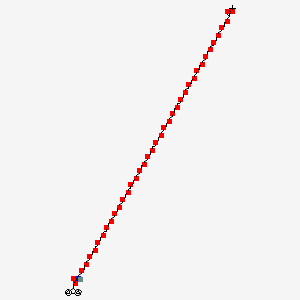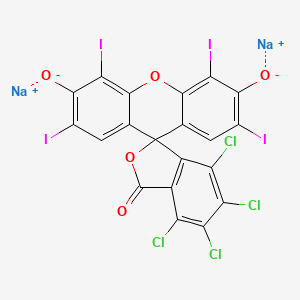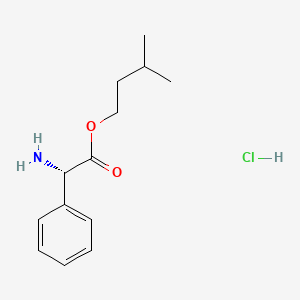![molecular formula C32H42O14 B11931137 (1R,2S,2'S,5S,6S,7S,10S,13R)-5-[(S)-furan-3-yl-[(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-5,7,11,11-tetramethyl-8,15-dioxospiro[12,16-dioxatetracyclo[8.7.0.01,13.02,7]heptadecane-6,3'-oxirane]-2'-carboxylic acid](/img/structure/B11931137.png)
(1R,2S,2'S,5S,6S,7S,10S,13R)-5-[(S)-furan-3-yl-[(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-5,7,11,11-tetramethyl-8,15-dioxospiro[12,16-dioxatetracyclo[8.7.0.01,13.02,7]heptadecane-6,3'-oxirane]-2'-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CCRIS 6986, also known as limonin glucoside, is a natural product found in citrus fruits. It is a glucoside derivative of limonin, a triterpenoid compound. Limonin glucoside has garnered attention due to its diverse biological activities, including its ability to inhibit the expression of human immunodeficiency virus type 1 and human T-cell leukemia virus type 1 in infected cells, induce apoptosis in colon adenocarcinoma cells, and exhibit larvicidal activity against species of Aedes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Limonin glucoside can be isolated from the seeds of Citrus reticulata. The isolation process involves extraction with solvents such as methanol or ethanol, followed by purification using chromatographic techniques .
Industrial Production Methods: Industrial production of limonin glucoside typically involves large-scale extraction from citrus fruit by-products, such as seeds and peels. The extracted compound is then purified using techniques like high-performance liquid chromatography to achieve the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions: Limonin glucoside undergoes various chemical reactions, including:
Oxidation: Limonin glucoside can be oxidized to form limonin.
Hydrolysis: Acidic or enzymatic hydrolysis of limonin glucoside yields limonin and glucose.
Reduction: Reduction of limonin glucoside can lead to the formation of dihydrolimonin glucoside.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Hydrolysis: Hydrochloric acid or specific glucosidase enzymes are used for hydrolysis.
Reduction: Sodium borohydride or catalytic hydrogenation can be employed for reduction reactions.
Major Products Formed:
Oxidation: Limonin.
Hydrolysis: Limonin and glucose.
Reduction: Dihydrolimonin glucoside
Wissenschaftliche Forschungsanwendungen
Limonin glucoside has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of triterpenoid glucosides and their chemical properties.
Biology: Limonin glucoside is studied for its effects on cell proliferation, apoptosis, and larvicidal activity.
Medicine: Research has shown that limonin glucoside can inhibit the proliferation of colon adenocarcinoma cells and induce apoptosis, making it a potential candidate for cancer therapy
Wirkmechanismus
Limonin glucoside exerts its effects through several mechanisms:
Inhibition of Viral Expression: It inhibits the expression of human immunodeficiency virus type 1 and human T-cell leukemia virus type 1 in infected cells.
Induction of Apoptosis: Limonin glucoside induces apoptosis in colon adenocarcinoma cells by activating caspase-3, a key enzyme in the apoptotic pathway.
Larvicidal Activity: It exhibits larvicidal activity against species of Aedes by disrupting their development and survival
Vergleich Mit ähnlichen Verbindungen
Limonin glucoside is unique due to its glucoside structure, which enhances its solubility and bioavailability compared to limonin. Similar compounds include:
Limonin: The aglycone form of limonin glucoside, which has similar biological activities but lower solubility.
Nomilin: Another triterpenoid found in citrus fruits with similar antiviral and anticancer properties.
Dihydrolimonin: A reduced form of limonin with distinct chemical properties
Eigenschaften
Molekularformel |
C32H42O14 |
|---|---|
Molekulargewicht |
650.7 g/mol |
IUPAC-Name |
(1R,2S,2'S,5S,6S,7S,10S,13R)-5-[(S)-furan-3-yl-[(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-5,7,11,11-tetramethyl-8,15-dioxospiro[12,16-dioxatetracyclo[8.7.0.01,13.02,7]heptadecane-6,3'-oxirane]-2'-carboxylic acid |
InChI |
InChI=1S/C32H42O14/c1-28(2)17-9-18(34)30(4)16(31(17)13-42-20(35)10-19(31)45-28)5-7-29(3,32(30)25(46-32)26(39)40)24(14-6-8-41-12-14)44-27-23(38)22(37)21(36)15(11-33)43-27/h6,8,12,15-17,19,21-25,27,33,36-38H,5,7,9-11,13H2,1-4H3,(H,39,40)/t15-,16+,17+,19+,21+,22+,23+,24-,25+,27-,29-,30+,31+,32-/m0/s1 |
InChI-Schlüssel |
FYIKIBQJAJRKQM-BPHZWCSFSA-N |
Isomerische SMILES |
C[C@]1(CC[C@@H]2[C@@]([C@]13[C@H](O3)C(=O)O)(C(=O)C[C@H]4[C@@]25COC(=O)C[C@H]5OC4(C)C)C)[C@H](C6=COC=C6)O[C@H]7[C@@H]([C@@H]([C@@H]([C@@H](O7)CO)O)O)O |
Kanonische SMILES |
CC1(C2CC(=O)C3(C(C24COC(=O)CC4O1)CCC(C35C(O5)C(=O)O)(C)C(C6=COC=C6)OC7C(C(C(C(O7)CO)O)O)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl 6-methoxy-1-naphthalen-1-ylpyrido[3,4-b]indole-9-carboxylate](/img/structure/B11931078.png)
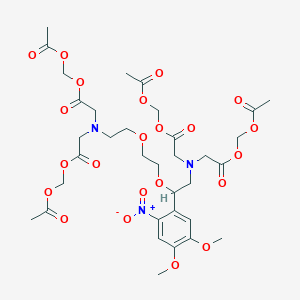
![azane;[3-(2-methoxyethoxy)-2-tetradecanoyloxypropyl] tetradecanoate](/img/structure/B11931089.png)
![(2R)-N-[(2S)-1-anilino-7-[1-[6-[[4-(methylcarbamoyl)cyclohexyl]methylamino]-6-oxohexyl]-2,5-dioxopyrrolidin-3-yl]sulfanyl-1-oxoheptan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B11931101.png)
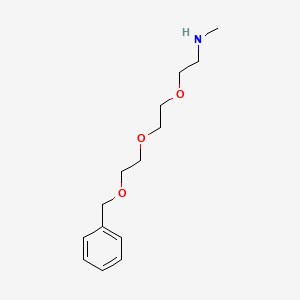


![5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid,3-(hydroxymethyl)-8-oxo-7-[(2-thienylacetyl)amino]-, monosodium salt,(6R-trans)-](/img/structure/B11931130.png)
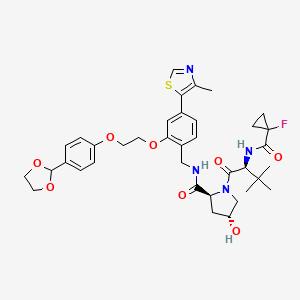
![Benzamide,n-((3-amino-1-(5-ethyl-7h-pyrrolo[2,3-d]pyrimidin-4-yl)-3-pyrrolidinyl)methyl)-2,4-difluoro-](/img/structure/B11931148.png)
